Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate
Description
Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) fused with a 1,3,4-thiadiazole moiety. The thiadiazole ring is substituted with an aminomethyl group (-CH2NH2), while the azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. Its structural rigidity and functional group diversity enable interactions with biological targets.
Below, we compare its structural and physicochemical properties with these analogs.
Properties
IUPAC Name |
tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)15-5-7(6-15)9-14-13-8(4-12)18-9/h7H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLBNBADJOZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the thiadiazole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
-
Step 1: Synthesis of Azetidine Ring
Reagents: tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate, suitable solvents (e.g., ethanol, methanol)
Conditions: The reaction is carried out under inert gas (e.g., nitrogen) to prevent oxidation, at a temperature range of 0-10°C.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature.
Reduction: Lithium aluminum hydride; carried out under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
The compound has been investigated for its biological properties, particularly its antimicrobial and anticancer activities.
- Antimicrobial Properties : Thiadiazole derivatives, including the one , have shown promising antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
- Anticancer Activity : The incorporation of the thiadiazole moiety has been linked to enhanced anticancer effects. Studies have demonstrated that derivatives of thiadiazoles can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds containing the 1,3,4-thiadiazole ring have been reported to exhibit significant cytotoxicity against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) when compared to standard chemotherapeutics like cisplatin .
Synthetic Utility
Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate serves as a versatile intermediate in organic synthesis.
- Building Block for Drug Development : This compound can act as a scaffold for synthesizing more complex molecules with enhanced biological properties. Its functional groups allow for various modifications that can lead to the development of new pharmacological agents .
- Synthesis of Novel Compounds : The compound's structure enables it to be used in synthesizing other biologically active thiadiazole derivatives through reactions such as condensation and cyclization. These derivatives often exhibit improved selectivity and potency against specific biological targets .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations
This may improve solubility or target binding affinity. Replacement of -CH2NH2 with hydroxymethyl (-CH2OH) (as in the Enamine Ltd.
Azetidine Modifications: Fluorination of the azetidine ring (e.g., tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate) introduces electron-withdrawing effects, which can modulate ring strain and metabolic stability . The target compound lacks fluorine, suggesting lower electronegativity at the azetidine position.
The aminomethyl variant may face similar challenges due to steric hindrance during coupling reactions.
Physicochemical Properties :
- The melting point of 171°C for compound 3-23D suggests high crystallinity, which may correlate with stability. The hydroxymethyl analog’s molecular weight (271.34 vs. 283.38 for the target) implies differences in lipophilicity, critical for membrane permeability.
Research Implications
- Drug Design: The aminomethyl-thiadiazole moiety offers a versatile handle for further derivatization (e.g., acylations or alkylations) to optimize target engagement.
- Comparative Bioactivity : Fluorinated analogs (e.g., from PharmaBlock) demonstrate the importance of electronic effects in azetidine-containing compounds, warranting comparative studies on enzymatic inhibition profiles.
Biological Activity
Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Overview of Thiadiazole Derivatives
Thiadiazoles are a class of heterocyclic compounds characterized by their unique five-membered ring structure containing nitrogen and sulfur atoms. Compounds containing the 1,3,4-thiadiazole nucleus have been extensively studied for their pharmacological properties, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation in various models.
- Anticonvulsant : Exhibiting activity in seizure models.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is significantly influenced by their structural characteristics. The presence of different substituents on the thiadiazole ring can enhance or diminish their pharmacological effects. For instance:
- Electron-withdrawing groups (e.g., Cl, NO₂) at specific positions can increase antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Electron-donating groups (e.g., -OH) can enhance anticancer and antioxidant properties.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related thiadiazole compounds:
Case Studies
- Antimicrobial Activity : A study evaluated various thiadiazole derivatives for their antimicrobial properties. The results indicated that compounds with a 1,3,4-thiadiazole nucleus exhibited significant activity against Staphylococcus aureus and Escherichia coli. The presence of an aminomethyl group was particularly beneficial for enhancing activity against these pathogens .
- Anticancer Efficacy : In vitro studies demonstrated that this compound showed potent cytotoxic effects on MCF-7 breast cancer cells. Modifications to the thiadiazole ring led to improved potency and selectivity .
- Anti-inflammatory Effects : Research has shown that thiadiazole derivatives can significantly reduce levels of pro-inflammatory cytokines in animal models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic: What spectroscopic methods are used to confirm the structure of this compound, and what key data should researchers prioritize?
Answer:
The compound’s structure is validated using High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy . HRMS (ESI-TOF) confirms the molecular ion peak at m/z 283.1406 (calculated and observed), while IR identifies functional groups such as the C=O stretch (1700 cm⁻¹) and thiadiazole ring vibrations (1542 cm⁻¹) .
| Spectroscopic Data | Value |
|---|---|
| HRMS (ESI-TOF) [M+H]+ | 283.1406 (calc’d), 283.1406 (found) |
| IR (neat) v (cm⁻¹) | 1700 (C=O), 1542 (thiadiazole ring) |
Methodological Tip: Always cross-validate HRMS with IR to confirm both molecular weight and functional group integrity.
Basic: What is the reported synthetic procedure and yield for this compound?
Answer:
The compound is synthesized via Standard Procedure B on a 0.2 mmol scale, yielding 27% as a colorless viscous oil. Key steps include coupling reactions involving the azetidine and thiadiazole moieties .
| Synthesis Parameters | Details |
|---|---|
| Scale | 0.2 mmol |
| Yield | 27% |
| Physical State | White solid (m.p. 171°C) |
Methodological Tip: Low yields may stem from steric hindrance; consider optimizing reaction time or temperature.
Advanced: How can researchers address low synthetic yields observed in initial preparations?
Answer:
To improve yields:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalyst Optimization: Explore Pd-based catalysts for cross-coupling steps .
- Temperature Control: Use microwave-assisted synthesis to reduce side reactions.
Reference: The 27% yield in suggests inefficiencies in intermediate stabilization or purification .
Advanced: What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?
Answer:
- Thiadiazole Modifications: Introduce substituents (e.g., halogens, methyl groups) at the 5-position of the thiadiazole ring to enhance bioactivity .
- Azetidine Functionalization: Replace the tert-butyl group with other carbamates (e.g., benzyl, allyl) to study steric effects .
- Aminomethyl Substitution: Explore bioisosteres (e.g., guanidine, urea) for the aminomethyl group to modulate solubility .
Reference: Thiadiazole derivatives in exhibit antimicrobial activity, guiding analog design .
Basic: What thermal properties are critical for storage and handling?
Answer:
The compound is a white solid with a melting point of 171°C , indicating stability at room temperature. Use DSC to confirm thermal transitions and avoid decomposition during storage .
Methodological Tip: Store under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation.
Advanced: How can computational methods predict this compound’s reactivity or biological targets?
Answer:
- Molecular Docking: Model interactions with enzymes (e.g., kinases) using the thiadiazole moiety as a hydrogen-bond acceptor .
- DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., aminomethyl group for nucleophilic reactions) .
- QSAR Studies: Correlate substituent effects with bioactivity data from similar thiadiazole derivatives .
Reference: highlights tert-butyl azetidine carboxylates as intermediates in drug discovery .
Basic: What purification techniques are suitable given the compound’s physical state?
Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients for viscous oils.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for solid precipitates .
Methodological Tip: Monitor by TLC (Rf ~0.3–0.5) to track elution.
Advanced: How can researchers assess purity and stability under varying conditions?
Answer:
- HPLC Analysis: Use a C18 column (MeCN/H₂O mobile phase) to quantify impurities.
- Stability Studies: Incubate at 40°C/75% RH for 1–4 weeks and monitor degradation via NMR .
Reference: ’s HRMS data confirms purity; replicate conditions for batch consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
